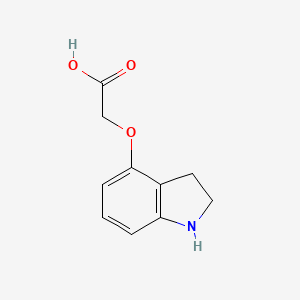
2-(Indolin-4-yloxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Indolin-4-yloxy)acetic acid is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Indolin-4-yloxy)acetic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of indole with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Indolin-4-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Indolin-4-yloxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Indolin-4-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Indole-3-butyric acid: Used in plant growth regulation, showcasing the versatility of indole derivatives.
Uniqueness: 2-(Indolin-4-yloxy)acetic acid stands out due to its unique combination of the indole nucleus with an acetic acid moiety, providing distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1H-indol-4-yloxy)acetic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)6-14-9-3-1-2-8-7(9)4-5-11-8/h1-3,11H,4-6H2,(H,12,13) |
InChI-Schlüssel |
JWGUAIBYFUSGIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C(=CC=C2)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


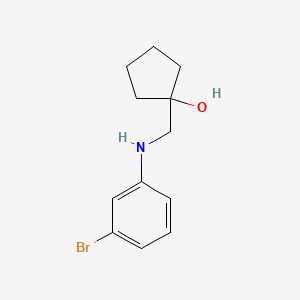
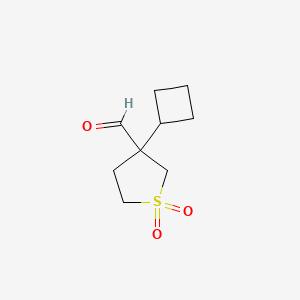
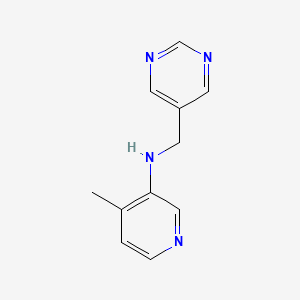
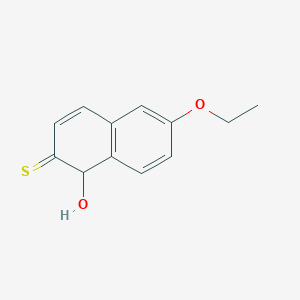
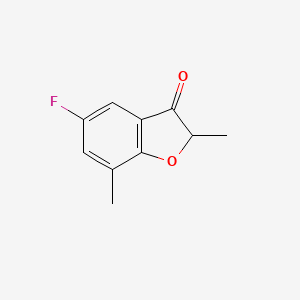
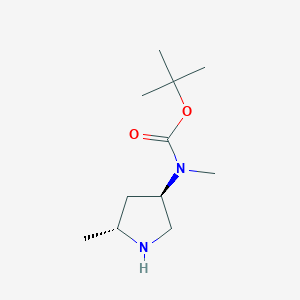
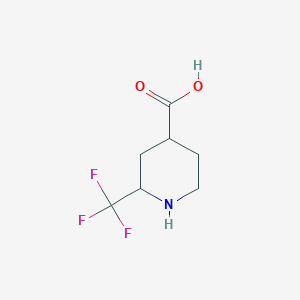

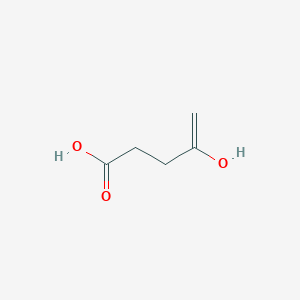

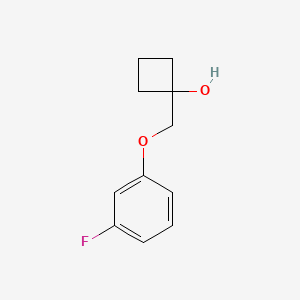
![1-([1,4'-Bipiperidin]-2-yl)ethan-1-ol](/img/structure/B13341661.png)
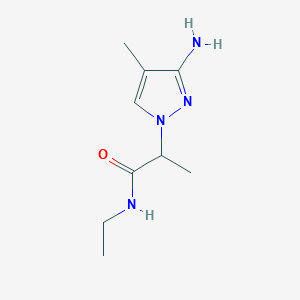
![N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13341668.png)
